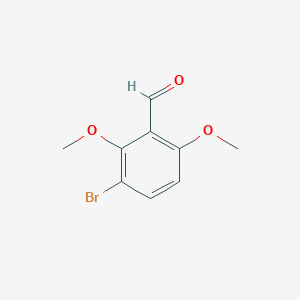

2-氨基-1-乙氧基-3,4-二氧代-1-环丁烯

描述

Synthesis Analysis

The compound was synthesized using a multistep synthetic method. The synthesis of similar compounds has been reported in the literature, involving the use of zinc trifluoromethanesulfonate and aniline .Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 13 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 four-membered ring, 2 ketone groups (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene are not detailed in the search results, similar compounds have been reported to undergo reactions at the benzylic position .科学研究应用

合成和化学转化

- 该化合物已用于合成螺-[环丁烯-1,2'(1H)-喹喔啉],其中涉及环转化过程。该合成探索了环丁烯衍生物在化学反应中的反应性和转化潜力(Kurasawa 等,1984)。

生物共轭化学

- 在生物共轭化学中,环丁烯的衍生物已被用于创建异双功能交联剂。这些试剂被设计用于将肽偶联到脂质体上,表明该化合物在免疫和治疗递送系统开发中的效用(Frisch 等,1996)。

荧光生物成像

- 环丁烯衍生物因其在荧光生物成像应用中的潜力而受到探索。分析了这些衍生物的电子特性及其在非线性光学特性中的作用,表明它们在先进成像技术中的效用(Chang 等,2019)。

抗菌活性

- 从环丁烯化合物合成喹唑啉酮衍生物的研究突出了它们的潜在抗菌活性。这项研究有助于开发新的抗菌剂(El-Hashash 等,2011)。

立体选择性合成

- 环丁烯衍生物已被用于双(环丁烷)β-二肽的立体选择性合成中,扩大了肽化学的范围,并为合成复杂有机分子提供了新途径(Izquierdo 等,2002)。

配合物形成和热致变色行为

- 已经对源自环丁烯化合物的双(二硫代方酰胺)配体进行了研究,揭示了它们与二价镍形成配合物并表现出热致变色行为的能力。这项研究有助于理解配合反应和材料的性质(Frauenhoff 和 Busch,1993)。

作用机制

Target of Action

Similar compounds have been found to be useful as neuroprotectants , suggesting potential targets within the nervous system.

Biochemical Pathways

Similar compounds have been found to be useful as neuroprotectants , suggesting that they may influence pathways related to neuronal survival and function.

Result of Action

Similar compounds have been found to be useful as neuroprotectants , suggesting that they may have beneficial effects on neuronal survival and function.

生化分析

Biochemical Properties

2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo ethoxy substitution reactions with amines and unsaturated organosilanes . These interactions suggest that 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene can form derivatives that may be linked to amino-functionalized lipids, solids, or proteins . This compound’s ability to form such derivatives indicates its potential utility in biochemical synthesis and modification processes.

Cellular Effects

The effects of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with glycosylamines, leading to the formation of derivatives that can be linked to proteins . These interactions can alter cellular signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ethoxy substitution reactions with amines and unsaturated organosilanes suggest that it can form stable complexes with these molecules . These complexes can modulate enzyme activity and influence various biochemical pathways, thereby altering cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable derivatives with glycosylamines, which can be linked to proteins . These stable derivatives suggest that 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene can maintain its activity over extended periods, making it suitable for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects. Studies have indicated that the compound’s interactions with biomolecules can lead to threshold effects, where a certain dosage level is required to observe significant biochemical changes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity.

Metabolic Pathways

2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to undergo ethoxy substitution reactions with amines and unsaturated organosilanes suggests that it can participate in metabolic processes that involve these molecules . These interactions can alter the levels of specific metabolites, thereby affecting overall metabolic pathways.

Transport and Distribution

The transport and distribution of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the compound can form stable derivatives with glycosylamines, which can be linked to proteins . These derivatives can facilitate the transport and distribution of the compound within cells, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of 2-Amino-1-ethoxy-3,4-dioxo-1-cyclobutene is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with glycosylamines and proteins suggest that it can be localized to specific subcellular regions . This localization can enhance the compound’s activity by ensuring its presence in the appropriate cellular compartments for biochemical reactions.

属性

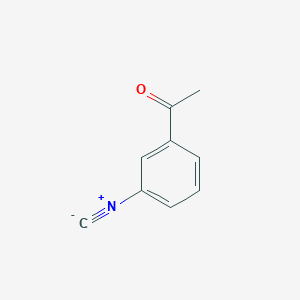

IUPAC Name |

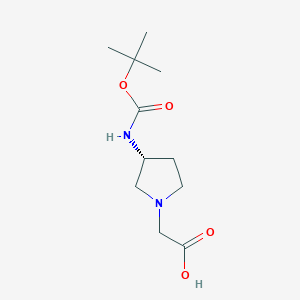

3-amino-4-ethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-10-6-3(7)4(8)5(6)9/h2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMBULJTXVBMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。